6''-O-acetylsaikosaponin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

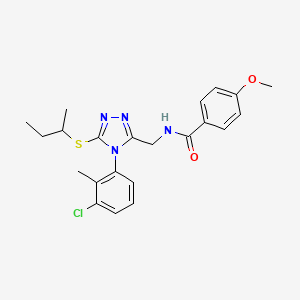

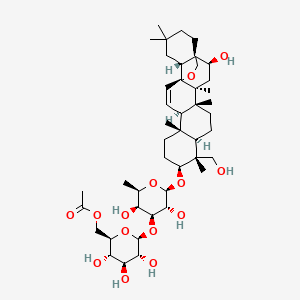

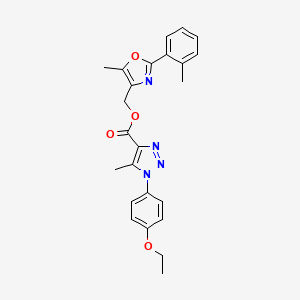

La 6''-O-acétylsaikosaponnine A est un composé de saponine triterpénoïde isolé des racines de Bupleurum chinense, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé a suscité un intérêt particulier en raison de ses activités biologiques importantes, notamment ses effets anti-inflammatoires, antitumoraux et immunomodulateurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 6''-O-acétylsaikosaponnine A est généralement isolée des racines de Bupleurum chinense par une série d'étapes d'extraction et de purification. Le processus comprend :

Extraction : Les racines sont d'abord séchées et broyées en une fine poudre. Cette poudre est ensuite soumise à une extraction à l'aide de solvants tels que l'éthanol ou le méthanol.

Méthodes de production industrielle : Bien que la production industrielle de la 6''-O-acétylsaikosaponnine A ne soit pas largement documentée, elle suit généralement les mêmes principes que l'extraction à l'échelle du laboratoire, mais à plus grande échelle. Cela implique d'optimiser les processus d'extraction et de purification afin d'augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : La 6''-O-acétylsaikosaponnine A subit diverses réactions chimiques, notamment :

Hydrolyse : Le groupe acétyle peut être hydrolysé en milieu acide ou basique pour produire de la saikosaponnine A.

Oxydation et réduction :

Réactifs et conditions courants :

Hydrolyse : Des solutions acides ou basiques (par exemple, l'acide chlorhydrique ou l'hydroxyde de sodium) sont couramment utilisées.

Oxydation et réduction : Des agents oxydants et réducteurs standards, tels que le permanganate de potassium ou le borohydrure de sodium, peuvent être utilisés.

Principaux produits formés :

Produit d'hydrolyse : La saikosaponnine A est le principal produit formé par l'hydrolyse de la 6''-O-acétylsaikosaponnine A.

4. Applications de la recherche scientifique

La 6''-O-acétylsaikosaponnine A a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle sert de composé de référence pour l'étude des saponines triterpénoïdes et de leurs dérivés.

Biologie : Le composé est utilisé pour étudier ses effets sur divers processus biologiques, notamment la signalisation cellulaire et l'apoptose.

Médecine : Des recherches ont montré son potentiel dans le traitement des maladies inflammatoires, des cancers et des troubles immunitaires en raison de ses propriétés anti-inflammatoires, antitumorales et immunomodulatrices

5. Mécanisme d'action

Le mécanisme d'action de la 6''-O-acétylsaikosaponnine A implique plusieurs cibles et voies moléculaires :

Activité anti-inflammatoire : Elle inhibe l'activation de la voie de signalisation NF-κB, réduisant la production de cytokines pro-inflammatoires.

Activité antitumorale : Le composé induit l'apoptose dans les cellules cancéreuses par l'activation des caspases et la voie mitochondriale.

Activité immunomodulatrice : Elle module la réponse immunitaire en affectant la différenciation et la prolifération des cellules immunitaires

Applications De Recherche Scientifique

6’'-O-Acetylsaikosaponin A has a wide range of scientific research applications:

Chemistry: It serves as a reference compound for the study of triterpenoid saponins and their derivatives.

Biology: The compound is used to investigate its effects on various biological processes, including cell signaling and apoptosis.

Medicine: Research has shown its potential in treating inflammatory diseases, cancers, and immune disorders due to its anti-inflammatory, anti-tumor, and immunoregulatory properties

Mécanisme D'action

The mechanism of action of 6’'-O-Acetylsaikosaponin A involves several molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Anti-tumor Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Immunoregulatory Activity: It modulates the immune response by affecting the differentiation and proliferation of immune cells

Comparaison Avec Des Composés Similaires

La 6''-O-acétylsaikosaponnine A fait partie d'un groupe plus large de saikosaponines, qui comprennent :

- Saikosaponnine A

- Saikosaponnine D

- 3''-O-acétylsaikosaponnine D

- 4''-O-acétylsaikosaponnine A

Unicité :

- Différences structurelles : La présence du groupe acétyle en position 6'' distingue la 6''-O-acétylsaikosaponnine A des autres saikosaponines.

- Activité biologique : Bien que toutes les saikosaponines présentent des activités biologiques, la 6''-O-acétylsaikosaponnine A est particulièrement connue pour son activité inhibitrice des ostéoclastes .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWZBAMDKXKRBA-HCYXLWPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 6''-O-acetylsaikosaponin A in the context of the Bupleurum genus?

A1: this compound is a specific saikosaponin found in several species of the Bupleurum genus. While not directly studied for bioactivity in these papers, its presence alongside other active saikosaponins like saikosaponin A, D, and C [, ] suggests it could contribute to the overall pharmacological effects of these plants. Further research is needed to elucidate its specific properties.

Q2: The research mentions several saikosaponins with anticancer activity. Does this compound share similar properties?

A2: While the provided research does not directly investigate the anticancer potential of this compound, its structural similarity to compounds like saikosaponin-d, which showed promising activity against breast cancer cells [], warrants further investigation. It's plausible that modifications at the 6''-O position could influence its interaction with biological targets relevant to cancer.

Q3: What analytical techniques are typically employed to isolate and characterize this compound from Bupleurum species?

A4: The research indicates that standard chromatographic techniques, such as column chromatography, are used for the initial isolation of saikosaponins from Bupleurum [, , ]. Subsequent identification likely involves spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the precise structure of this compound and differentiate it from other closely related compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)

![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

![3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2846623.png)

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)

![(3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2846627.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)